4,7-Difluoro-1H-benzo[d]imidazole
Overview
Description
4,7-Difluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 4th and 7th positions of the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
4,7-Difluoro-1H-benzo[d]imidazole is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives have been found to possess a range of biological and pharmacological activities .
Biochemical Pathways
Imidazole derivatives are known to play a pivotal role in the synthesis of biologically active molecules .
Result of Action
Imidazole derivatives have been found to exhibit antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-difluoro-1,2-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
4,7-Difluoro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
4,7-Dichloro-1H-benzo[d]imidazole: Similar structure but with chlorine atoms instead of fluorine.
4,7-Dibromo-1H-benzo[d]imidazole: Bromine atoms replace the fluorine atoms.
4,7-Diiodo-1H-benzo[d]imidazole: Iodine atoms are present instead of fluorine.
Uniqueness: 4,7-Difluoro-1H-benzo[d]imidazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity. This makes it particularly useful in applications where strong interactions with biological targets or high chemical stability are required .
Properties
IUPAC Name |
4,7-difluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSOPTKHZZPBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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